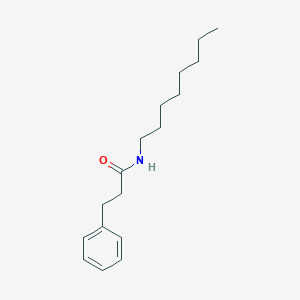

N-octyl-3-phenylpropanamide

Beschreibung

BenchChem offers high-quality N-octyl-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-octyl-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H27NO |

|---|---|

Molekulargewicht |

261.4 g/mol |

IUPAC-Name |

N-octyl-3-phenylpropanamide |

InChI |

InChI=1S/C17H27NO/c1-2-3-4-5-6-10-15-18-17(19)14-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,19) |

InChI-Schlüssel |

UPYAMNRVNJVHBE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)CCC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCCCNC(=O)CCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-octyl-3-phenylpropanamide: A Technical Guide

Executive Summary & Structural Rationale

In the realm of applied molecular design, N-octyl-3-phenylpropanamide (CAS: 107855-66-3) serves as a privileged amphiphilic scaffold[1]. Structurally, it is composed of a flexible, hydrophobic n-octyl tail conjugated via an amide linkage to a hydrocinnamic acid (3-phenylpropanoic acid) headgroup. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic blueprint. Its precise balance of hydrogen-bond capacity and lipophilicity makes it a critical building block in two advanced fields: the engineering of C3-symmetric organogelators[2] and the development of dendrimeric lipopeptides for antifungal therapeutics[3].

This whitepaper deconstructs the physicochemical properties of N-octyl-3-phenylpropanamide, elucidates its supramolecular behavior, and provides a field-proven, self-validating protocol for its synthesis.

Physicochemical & Thermodynamic Profile

Understanding the causality behind a molecule's behavior in solution requires a rigorous analysis of its physicochemical metrics. The table below synthesizes the core quantitative data for N-octyl-3-phenylpropanamide, mapping each property to its practical implication in laboratory workflows.

| Physicochemical Parameter | Value / Descriptor | Mechanistic Implication in Application |

| Molecular Formula | C₁₇H₂₇NO | Provides the exact mass necessary for high-resolution mass spectrometry (HRMS) validation. |

| Molecular Weight | 261.40 g/mol [1] | Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule diffusion kinetics. |

| LogP (Estimated) | ~4.8 | High lipophilicity drives spontaneous partitioning into lipid bilayers and non-polar organic solvents (e.g., DCM, EtOAc). |

| Topological Polar Surface Area | 29.1 Ų | Low tPSA ensures excellent membrane permeability, critical for intracellular targeting. |

| Hydrogen Bond Metrics | 1 Donor (N-H), 1 Acceptor (C=O) | The isolated amide core is the primary engine for 1D supramolecular fibril formation via intermolecular H-bonding. |

| Rotatable Bonds | 10 | High conformational entropy in the octyl chain allows for dense van der Waals packing during gelation. |

Mechanistic Insights: Supramolecular Assembly

The utility of N-octyl-3-phenylpropanamide and its derivatives—such as the (S)-2-amino analog (L-phenylalanine octylamide)—stems from their predictable self-assembly[3]. In non-polar solvents, the molecule minimizes its free energy by forming highly ordered 1D fibrillar networks.

The causality of this assembly is tripartite:

-

Initiation: The amide protons and carbonyl oxygens form a continuous, unidirectional hydrogen-bonded tape.

-

Propagation: The n-octyl chains interlock via London dispersion forces (van der Waals interactions), excluding solvent molecules.

-

Stabilization: The terminal phenyl rings engage in π-π stacking, locking the supramolecular polymer into a rigid organogel[2].

Figure 1: Thermodynamic drivers of N-octyl-3-phenylpropanamide supramolecular self-assembly.

Standardized Experimental Protocol: Synthesis & Validation

Trustworthiness in chemical synthesis demands a self-validating system. The following protocol details the synthesis of N-octyl-3-phenylpropanamide via nucleophilic acyl substitution. Every reagent choice is grounded in chemical causality to maximize yield and purity.

Phase 1: Carboxylic Acid Activation

-

Objective: Convert hydrocinnamic acid to the highly reactive hydrocinnamoyl chloride.

-

Procedure: Suspend 1.0 eq of hydrocinnamic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of thionyl chloride (SOCl₂) dropwise under an inert N₂ atmosphere. Reflux for 2 hours.

-

Causality: SOCl₂ is selected over coupling agents (like EDC/NHS) for bulk synthesis because its byproducts (SO₂ and HCl) are gaseous and easily removed in vacuo, leaving a clean acyl chloride intermediate without the need for column chromatography at this stage.

Phase 2: Amidation

-

Objective: Form the amide bond while suppressing side reactions.

-

Procedure: Dissolve 1.1 eq of n-octylamine and 2.0 eq of triethylamine (TEA) in anhydrous DCM. Cool the flask to 0°C using an ice bath. Add the hydrocinnamoyl chloride dropwise over 30 minutes.

-

Causality: The 0°C environment mitigates the highly exothermic nature of the reaction, preventing thermal degradation. TEA is critical as an HCl scavenger; without it, the generated HCl would protonate the n-octylamine, rendering it non-nucleophilic and halting the reaction.

Phase 3: Workup & Self-Validation

-

Procedure: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Causality of Washes: The 1M HCl wash selectively removes unreacted octylamine and TEA. The NaHCO₃ wash neutralizes and extracts any residual hydrocinnamic acid.

-

Validation Checkpoint (¹H-NMR in CDCl₃): The protocol validates itself analytically. A successful synthesis is confirmed by the presence of a broad triplet at ~5.5 ppm (the amide N-H), a sharp triplet at 0.88 ppm (the terminal methyl of the octyl chain), and a multiplet at 7.15–7.30 ppm (the 5 protons of the phenyl ring).

Figure 2: Step-by-step synthetic workflow and analytical validation checkpoints.

Conclusion

N-octyl-3-phenylpropanamide is a highly tunable amphiphile. By understanding the causality behind its physicochemical properties—specifically its precise LogP and hydrogen-bonding geometry—researchers can reliably deploy this scaffold in the synthesis of advanced supramolecular materials and targeted lipopeptide therapeutics. Adherence to the self-validating synthetic protocol outlined above ensures the high-fidelity production required for downstream biological and material assays.

References

-

Japan Science and Technology Agency (JST) . C3-Symmetric, amino acid based organogelators. J-GLOBAL Database.[2] URL:[Link]

-

Bioorganic & Medicinal Chemistry Letters . Novel dendrimeric lipopeptides with antifungal activity. (S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride characterization.[3] URL:[Link]

Sources

- 1. N-octyl-3-phenylpropanamide | 107855-66-3 [chemicalbook.com]

- 2. C <sub>3</sub>-Symmetric, amino acid based organogelators and thickeners: a systematic study of structure-property relations | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. (S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride - CAS号 105329-24-6 - 摩熵化学 [molaid.com]

An In-Depth Technical Guide to the Synthesis and Mechanism of N-octyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octyl-3-phenylpropanamide is a lipophilic amide that has garnered interest in various fields of chemical and pharmaceutical research. Its structure, combining a phenylpropanoyl group with an eight-carbon alkyl chain, imparts unique physicochemical properties that are relevant in the study of molecular interactions with biological membranes and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of the synthesis of N-octyl-3-phenylpropanamide, delving into the underlying reaction mechanisms, offering a detailed experimental protocol, and presenting key analytical data for the characterization of the final product.

Synthesis Pathways and Mechanistic Considerations

The formation of the amide bond in N-octyl-3-phenylpropanamide from 3-phenylpropanoic acid and n-octylamine is a condensation reaction that requires the activation of the carboxylic acid moiety. Direct reaction of a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[1] To overcome this, several synthetic strategies can be employed, primarily categorized into two main approaches: activation of the carboxylic acid with a coupling agent and conversion of the carboxylic acid to a more reactive species like an acyl chloride.

Carbodiimide-Mediated Coupling

A widely used and efficient method for amide bond formation involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

The mechanism of DCC-mediated coupling proceeds through several key steps:

-

Protonation and Activation: The carboxylic acid protonates one of the nitrogen atoms of DCC, making the carbodiimide carbon more electrophilic.

-

O-Acylisourea Formation: The carboxylate anion then attacks the activated carbodiimide, forming a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The n-octylamine attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a dicyclohexylurea (DCU) byproduct. DCU is insoluble in most organic solvents and can be easily removed by filtration.

Caption: Carbodiimide-Mediated Amide Synthesis Workflow.

Acyl Chloride Pathway

An alternative and robust method involves the conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, 3-phenylpropanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with n-octylamine to form the amide. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

The mechanism involves two main stages:

-

Formation of the Acyl Chloride: 3-phenylpropanoic acid reacts with thionyl chloride to form 3-phenylpropanoyl chloride, with the release of sulfur dioxide and hydrogen chloride as byproducts.

-

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of n-octylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion as a leaving group and forming the amide bond.

Caption: Acyl Chloride Pathway for Amide Synthesis.

Experimental Protocol: Synthesis of N-octyl-3-phenylpropanamide via DCC Coupling

This protocol details the synthesis of N-octyl-3-phenylpropanamide using DCC as a coupling agent.

Materials:

-

3-Phenylpropanoic acid

-

n-Octylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine: To the stirred solution, add n-octylamine (1.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of DCC: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

-

Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-octyl-3-phenylpropanamide as a white to off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point.

Analytical Data

The following table summarizes the expected analytical data for N-octyl-3-phenylpropanamide.

| Analysis | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₇H₂₇NO |

| Molecular Weight | 261.41 g/mol |

| Melting Point | Not available in cited sources; expected to be a low-melting solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 5.40 (br s, 1H, NH), 3.15 (q, J = 6.8 Hz, 2H, N-CH₂), 2.95 (t, J = 7.6 Hz, 2H, Ph-CH₂), 2.45 (t, J = 7.6 Hz, 2H, CH₂-CO), 1.45 (quint, J = 7.2 Hz, 2H, N-CH₂-CH₂), 1.35-1.20 (m, 10H, (CH₂)₅), 0.88 (t, J = 6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 141.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 39.8 (N-CH₂), 38.5 (Ph-CH₂), 31.8, 31.7 (CH₂-CO), 29.6, 29.3, 29.2, 26.9, 22.6 (Alkyl CH₂), 14.1 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), 3080-3030 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1495, 1450 (Ar C=C stretch) |

Conclusion

The synthesis of N-octyl-3-phenylpropanamide can be reliably achieved through well-established amide bond formation methodologies. The choice between a carbodiimide-mediated coupling and the acyl chloride pathway will depend on the specific requirements of the synthesis, such as scale, substrate compatibility, and desired purity. This guide provides the necessary theoretical background and a practical experimental protocol to aid researchers in the successful synthesis and characterization of this valuable chemical entity.

References

-

Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Retrieved from [Link]

-

The experimental and computed NMR chemical shifts of N-phenylpropanamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018, February 21). PubMed Central. Retrieved from [Link]

-

Propanamide, 3-phenyl-N-octyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

The Diverse Biological Landscape of N-Alkyl-Phenylpropanamides: A Technical Guide for Drug Discovery

This in-depth technical guide navigates the multifaceted biological activities of N-alkyl-phenylpropanamides, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a superficial overview, this document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols necessary for the evaluation of this promising class of compounds. Our focus is on empowering the scientific community to unlock the full therapeutic potential of N-alkyl-phenylpropanamides, from analgesia to antimicrobial and anticancer applications.

Introduction: The Versatility of the N-Alkyl-Phenylpropanamide Scaffold

The N-alkyl-phenylpropanamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility stems from its unique combination of a phenyl ring, a propanamide linker, and a variable N-alkyl substituent. These components can be systematically modified to fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The following sections will delve into the specific biological activities that have been prominently associated with this chemical class.

Potent Analgesia through TRPV1 Antagonism

A significant body of research has established N-alkyl-phenylpropanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[2] Its activation leads to an influx of calcium ions, triggering the sensation of pain.[2][3] Consequently, antagonists of TRPV1 are highly sought after as potential non-opioid analgesics for the management of chronic pain and inflammatory hyperalgesia.[2][4]

Mechanism of Action: Allosteric Modulation of the TRPV1 Channel

N-alkyl-phenylpropanamides typically act as competitive antagonists at the capsaicin binding site on the TRPV1 receptor.[2][3] Structure-activity relationship (SAR) studies have revealed that the potency and efficacy of these compounds are highly dependent on the nature of the substituents on both the phenyl ring and the N-alkyl group. For instance, the introduction of electron-withdrawing groups on the phenyl ring and specific alkyl or benzyl groups on the amide nitrogen can significantly enhance antagonist activity.[1][3]

A critical consideration in the development of TRPV1 antagonists is the potential for on-target side effects, most notably hyperthermia.[5][6] This is believed to result from the blockade of tonically active TRPV1 channels involved in basal body temperature regulation.[6] However, research suggests that repeated administration of TRPV1 antagonists can lead to an attenuation of the hyperthermic response while maintaining analgesic efficacy.[6]

Experimental Protocol: In Vitro Evaluation of TRPV1 Antagonism using Calcium Imaging

This protocol outlines a robust method for quantifying the antagonist activity of N-alkyl-phenylpropanamides on TRPV1 channels expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

-

TRPV1-expressing cells (e.g., rat TRPV1/CHO cells)[2]

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418) for selection

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Capsaicin (agonist)

-

Test N-alkyl-phenylpropanamide compounds

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Culture and Plating:

-

Maintain TRPV1-expressing cells in culture medium supplemented with FBS and G418.

-

Seed the cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the cell plates and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of the test N-alkyl-phenylpropanamide compounds and a reference antagonist (e.g., capsazepine) in HBSS.

-

After the dye loading incubation, wash the cells twice with HBSS.

-

Add the different concentrations of the test compounds to the respective wells and incubate for 20 minutes at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare a solution of capsaicin in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Establish a baseline fluorescence reading for each well.

-

Using the automated liquid handler, add the capsaicin solution to all wells simultaneously.

-

Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing the response in the presence of the test compound as a percentage of the control response (capsaicin alone).

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram: Workflow for In Vitro TRPV1 Antagonist Screening

Caption: Workflow for screening N-alkyl-phenylpropanamides as TRPV1 antagonists.

Potent Opioid and Non-Opioid Analgesia

Beyond TRPV1 antagonism, certain N-alkyl-phenylpropanamides exhibit potent analgesic properties through mechanisms involving the opioid system.[7][8][9] Notably, some derivatives are structurally related to fentanyl and its analogues, acting as potent µ-opioid receptor agonists.[8][9] These compounds have demonstrated exceptionally high analgesic potency, in some cases thousands of times greater than morphine, coupled with a wide safety margin in preclinical studies.[7]

Structure-Activity Relationships for Opioid Activity

For N-phenylpropanamides acting on opioid receptors, the substitution pattern on the piperidine ring and the nature of the N-alkyl group are critical determinants of potency and duration of action.[7][9] For instance, the introduction of a methyl group at the 3-position of the piperidine ring can significantly influence stereospecific interactions with the µ-opioid receptor.[9]

Experimental Protocol: In Vivo Evaluation of Analgesic Efficacy using the Tail-Flick Test

This protocol describes a classic method for assessing the central analgesic activity of N-alkyl-phenylpropanamides in rodents.

Objective: To determine the dose-dependent analgesic effect of test compounds by measuring the latency of a tail-flick response to a thermal stimulus.

Materials:

-

Male Sprague-Dawley rats or Swiss Webster mice

-

Tail-flick analgesia meter

-

Test N-alkyl-phenylpropanamide compounds

-

Vehicle control (e.g., saline, DMSO/saline)

-

Reference analgesic (e.g., morphine)

-

Animal restraints

Procedure:

-

Acclimation and Baseline Measurement:

-

Acclimate the animals to the experimental room and the restraint device for at least 30 minutes before testing.

-

Gently place the animal in the restraint, allowing the tail to be positioned over the heat source of the tail-flick meter.

-

Measure the baseline tail-flick latency by applying a radiant heat stimulus to the ventral surface of the tail. The instrument should have an automatic cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

-

Record the time it takes for the animal to flick its tail away from the heat source.

-

Obtain at least two stable baseline readings for each animal.

-

-

Compound Administration:

-

Administer the test compounds, vehicle, or reference drug via the desired route (e.g., intravenous, intraperitoneal, oral).

-

Dose volumes should be appropriate for the animal's body weight.

-

-

Post-Treatment Measurements:

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Plot the mean %MPE against time for each treatment group to generate a time-course of the analgesic effect.

-

For dose-response analysis, plot the peak %MPE against the logarithm of the dose.

-

Calculate the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

-

Diagram: Signaling Pathway of µ-Opioid Receptor Agonism

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Antimicrobial and Antifungal Activities

Emerging evidence suggests that the N-alkyl-phenylpropanamide scaffold can be adapted to yield compounds with significant antimicrobial and antifungal properties.[10][11][12] The mechanism of action is often related to the disruption of microbial cell membranes, a process that is influenced by the lipophilicity of the N-alkyl chain.[10][13]

Structure-Activity Relationships for Antimicrobial Activity

For antimicrobial N-alkyl derivatives, a clear relationship between the length of the alkyl chain and the biological activity is often observed.[10][13] Antimicrobial potency tends to increase with chain length up to a certain point, after which a "cut-off" effect is seen, likely due to reduced solubility or unfavorable interactions with the microbial target.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of N-alkyl-phenylpropanamides against bacterial and fungal strains.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test N-alkyl-phenylpropanamide compounds

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the microbial cultures to the mid-logarithmic phase.

-

Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Compound Dilution Series:

-

Prepare a two-fold serial dilution of the test compounds and control drugs in the broth medium directly in the 96-well plates.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.

-

Antiproliferative and Anticancer Potential

Several studies have highlighted the potential of N-alkyl-phenylpropanamide derivatives as antiproliferative agents against various cancer cell lines.[14][15][16] The mechanisms underlying this activity are diverse and can include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell signaling and proliferation.[14][15][16]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of N-alkyl-phenylpropanamides on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[14][15]

-

Cell culture medium and supplements

-

Test N-alkyl-phenylpropanamide compounds

-

Positive control cytotoxic drug (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a density that allows for logarithmic growth during the incubation period.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control.

-

Treat the cells with the compounds for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion and Future Directions

The N-alkyl-phenylpropanamide scaffold is a testament to the power of privileged structures in drug discovery. Its demonstrated activities as a potent analgesic, antimicrobial, and antiproliferative agent underscore its significant therapeutic potential. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and optimize compounds based on this versatile core.

Future research should focus on several key areas:

-

Selectivity Profiling: Thoroughly characterizing the selectivity of N-alkyl-phenylpropanamides against a broad panel of receptors and enzymes to better understand their mechanism of action and potential off-target effects.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other key ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Efficacy and Safety: Progressing promising lead compounds into relevant animal models of disease to validate their therapeutic potential and assess their safety profiles.

By leveraging the insights and methodologies presented in this technical guide, the scientific community is well-equipped to continue to unlock the full potential of N-alkyl-phenylpropanamides in the development of novel and effective therapies for a wide range of human diseases.

References

-

Lee, J., et al. (2009). Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Archives of Pharmacal Research, 32(9), 1201-1210. [Link]

-

Romanovsky, A. A., et al. (2009). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. The Journal of Neuroscience, 29(45), 14231-14241. [Link]

-

Pomonis, S. C., et al. (2003). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 13(13), 2259-2262. [Link]

-

Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bulletin of the Korean Chemical Society, 32(11), 3823-3828. [Link]

-

Kuneš, J., et al. (2025). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 30(19), 4895. [Link]

-

Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-1551. [Link]

-

Kim, D., et al. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega, 7(41), 36819-36827. [Link]

-

Lappin, P. B., et al. (2007). Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 293-301. [Link]

-

Carson, K. C., et al. (2008). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 52(12), 4438-4443. [Link]

-

Appendino, G., et al. (2011). 2-(Halogenated Phenyl) Acetamides and Propanamides as Potent TRPV1 Antagonists. Current Topics in Medicinal Chemistry, 11(17), 2120-2145. [Link]

-

Abdel-Aziz, M., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 65, 434-446. [Link]

-

Jagerovic, N., et al. (2002). Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides. Bioorganic & Medicinal Chemistry, 10(3), 817-827. [Link]

-

Abdel-Aziz, M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

-

Honore, P. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 5(2), 166-181. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(20), 7055. [Link]

-

Kucerova-Chlupacova, M., et al. (2020). The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria. European Journal of Medicinal Chemistry, 206, 112584. [Link]

-

Yildiz-Oren, I., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(11), 1358-1367. [Link]

-

Yildiz-Oren, I., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 10(11), 1358-1367. [Link]

-

Tak, J. E., et al. (2019). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. RSC Advances, 9(4), 2110-2119. [Link]

-

Oh, S., et al. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences, 112(15), E1932-E1941. [Link]

-

Abdel-Aziz, M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

-

The Scientist. (2025). Advancing Pain Relief Without Addiction or Toxicity. The Scientist. [Link]

-

Van Bever, W. F. M., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

-

Van Bever, W. F. M., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines [mdpi.com]

- 12. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

In-Silico Prediction of N-octyl-3-phenylpropanamide Bioactivity: A Technical Guide to Computational Drug Discovery Workflows

Executive Summary

In the landscape of modern pharmaceutical research, the journey from compound discovery to clinical application is fraught with challenges, high costs, and significant attrition rates.[1] Computational, or in silico, methodologies have emerged as an indispensable catalyst, reshaping the drug discovery pipeline by enabling rapid, data-driven predictions of a molecule's biological activity and drug-like properties before significant investment in laboratory synthesis and testing.[2][3] This guide provides an in-depth technical walkthrough of a comprehensive in-silico workflow designed to predict the bioactivity of a novel chemical entity: N-octyl-3-phenylpropanamide .

This document is structured not as a rigid protocol but as a logical, decision-based narrative for researchers, scientists, and drug development professionals. We will navigate the entire computational assessment pipeline, beginning with foundational molecular analysis, progressing through target identification, and culminating in structure-based validation and pharmacokinetic profiling. Each stage is presented with a focus on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions. By employing N-octyl-3-phenylpropanamide as a case study, we illustrate how these powerful predictive tools can de-risk and accelerate the identification of promising therapeutic candidates.[4]

Introduction: The Imperative of In-Silico Methods

The traditional paradigm of drug discovery, reliant on high-throughput screening of massive compound libraries, is a laborious and economically taxing process.[1] The majority of candidates that show initial promise fail in later stages due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[5] Computational chemistry and chemoinformatics offer a paradigm shift, allowing for the efficient triage of vast chemical spaces and the prioritization of molecules with the highest probability of success.[3][6] This in silico approach encompasses a suite of techniques, from machine learning models that predict biological targets to physics-based simulations that model molecular interactions with atomic-level precision.[2][7]

This guide focuses on a representative novel molecule, N-octyl-3-phenylpropanamide . As a derivative of the phenylpropanoid scaffold—a class of natural compounds known for a wide spectrum of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects—it represents a rational starting point for investigation.[8] We will treat it as a newly synthesized or identified compound with no known biological targets, providing a realistic scenario for applying a predictive discovery workflow from first principles.

Foundational Analysis of N-octyl-3-phenylpropanamide

Before embarking on complex simulations, a foundational analysis of the molecule's structure and inherent physicochemical properties is essential. These properties are the primary determinants of its behavior in biological systems and its potential as a drug.

Molecular Structure and Physicochemical Properties

N-octyl-3-phenylpropanamide is characterized by a phenylpropyl core linked to an octyl chain via an amide bond. Its 2D structure is depicted below:

Figure 1: 2D Chemical Structure of N-octyl-3-phenylpropanamide.

Using computational tools, we can calculate key molecular descriptors that govern its drug-like potential. These descriptors are summarized in Table 1.

Data Presentation Table 1: Predicted Physicochemical Properties of N-octyl-3-phenylpropanamide

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₇H₂₇NO | Defines the elemental composition and mass. |

| Molecular Weight | 261.41 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |

| LogP (Octanol/Water) | 4.55 | A measure of lipophilicity; impacts solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Estimates the polar surface area, which influences membrane permeability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 | Number of N or O atoms. |

| Rotatable Bonds | 10 | Indicates molecular flexibility, which affects binding and conformation. |

Causality Insight: The molecule's low molecular weight and TPSA, combined with a single hydrogen bond donor/acceptor, suggest it is likely to have good membrane permeability. However, its relatively high LogP indicates significant lipophilicity, which could impact solubility and potentially lead to non-specific binding or rapid metabolism. This initial analysis is crucial for contextualizing later predictions.

The In-Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

A robust in-silico workflow is not a single experiment but an integrated series of predictive pillars that build upon one another. The process begins with broad hypothesis generation (What might this molecule do?) and progressively refines this hypothesis with more specific, computationally intensive methods. The overall workflow is visualized below.

Mandatory Visualization

Overall In-Silico Prediction Workflow.

Pillar I: Target Identification and Hypothesis Generation

For a novel compound, the fundamental first question is: what proteins in the body might it interact with? Ligand-based target prediction methods address this by leveraging the "similar property principle," which posits that structurally similar molecules often share biological targets.[9]

Methodology: Ligand-Based Target Prediction

This process involves comparing the 2D or 3D structure of our query molecule against large databases of known bioactive compounds (e.g., ChEMBL).[10] Machine learning models trained on these databases can then predict a probability-ranked list of potential protein targets.[11]

Experimental Protocols Protocol 4.1: Target Prediction using a Similarity-Based Web Server

-

Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for N-octyl-3-phenylpropanamide.

-

Server Submission: Submit the SMILES string to a public, well-validated target prediction web server (e.g., SwissTargetPrediction).

-

Algorithm Selection: The server utilizes a combination of 2D and 3D similarity measures to compare the query molecule to its database of known ligands.

-

Prediction & Ranking: The algorithm generates a list of potential protein targets, ranked by a probability score or Tanimoto similarity coefficient.

-

Data Curation: The output list is curated, focusing on the highest-probability targets for further investigation. The rationale for choosing a specific target for downstream analysis often involves cross-referencing predictions with disease relevance or known activities of the structural class.

Data Presentation: Hypothetical Predicted Targets

A hypothetical output from such a prediction is presented below. For this case study, we will assume the tool predicted enzymes involved in inflammation and neuroactivity, consistent with the broader phenylpropanoid class.

Data Presentation Table 2: Hypothetical Predicted Biological Targets for N-octyl-3-phenylpropanamide

| Rank | Target Name | Target Class | Probability Score | Rationale for Interest |

|---|---|---|---|---|

| 1 | Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | 0.78 | Key enzyme in the endocannabinoid system; linked to pain and inflammation. |

| 2 | Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.71 | Well-established anti-inflammatory drug target. |

| 3 | Butyrylcholinesterase (BChE) | Hydrolase | 0.65 | A therapeutic target in Alzheimer's disease.[12] |

| 4 | Monoamine Oxidase B (MAO-B) | Oxidoreductase | 0.62 | Target for Parkinson's disease and depression. |

| 5 | TRPV1 Channel | Ion Channel | 0.59 | A receptor involved in pain and temperature sensation. |

Pillar II: Structure-Based Validation - Molecular Docking

With a list of potential targets, we move from "what might it do?" to "how might it do it?". Molecular docking is a structure-based method that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with the 3D structure of its target protein.[4][13] A strong predicted binding affinity provides the first piece of structural evidence to support a target hypothesis.

Protocol: Molecular Docking Workflow

The docking process is a systematic, multi-step procedure that requires careful preparation of both the ligand and the receptor to ensure a biophysically relevant simulation.[14][15]

Mandatory Visualization

Molecular Docking Experimental Workflow.

Experimental Protocols Protocol 5.1: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Generate a 3D structure of N-octyl-3-phenylpropanamide from its SMILES string using software like Open Babel.[16]

-

Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Save the final structure in a .pdbqt format, which includes atomic charges and rotatable bond information.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., FAAH, PDB ID: 3PPM) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove all non-essential components like water molecules, co-solvents, and co-crystallized ligands.[17]

-

Add polar hydrogens and compute Gasteiger charges to correctly represent atomic interactions.

-

Save the processed receptor in .pdbqt format.

-

-

Binding Site Definition:

-

Identify the active site of the enzyme. If a co-crystallized ligand was present, the site is known. Otherwise, binding pocket prediction tools may be used.[7]

-

Define a "grid box" around the active site. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina, providing the prepared ligand, receptor, and grid box configuration files as input.[17]

-

The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a biophysical scoring function.

-

-

Analysis of Results:

-

The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

-

Visualize the top-ranked binding pose in the context of the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.

-

Data Presentation: Docking Results

The docking simulation is performed against the top three hypothetical targets. The results provide a quantitative measure to rank the likelihood of interaction.

Data Presentation Table 3: Molecular Docking Results for N-octyl-3-phenylpropanamide

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| FAAH | 3PPM | -8.9 | Ser241, Ile238, Leu380 (Hydrophobic pocket) |

| COX-2 | 5KIR | -7.5 | Val523, Leu352, Ser530 (Side pocket) |

| BChE | 4BDS | -7.1 | Trp82, Tyr332 (Acyl-binding pocket) |

Trustworthiness Insight: The strong predicted binding affinity of -8.9 kcal/mol for FAAH makes it the most promising primary target. The analysis of interacting residues provides a testable hypothesis: mutating these specific amino acids in a lab experiment should disrupt binding, thus validating the in-silico model.

Pillar III: Assessing Drug-Likeness - ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to assess a compound's pharmacokinetic and safety profile.[5][19]

Protocol: In-Silico ADMET Profiling

A host of well-established computational models, often available as web servers, can predict a wide range of ADMET properties based on a molecule's structure.[20][21]

Experimental Protocols Protocol 6.1: ADMET Prediction using SwissADME

-

Input: Submit the SMILES string of N-octyl-3-phenylpropanamide to the SwissADME web server.

-

Parameter Calculation: The server calculates dozens of physicochemical and pharmacokinetic parameters based on a curated set of predictive models.

-

Analysis of Key Properties:

-

Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness and potential for oral bioavailability.

-

Gastrointestinal (GI) Absorption: Predicts whether the compound is likely to be absorbed from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.

-

Toxicity/PAINS Alerts: Flags any substructures known to cause toxicity or interfere with experimental assays (Pan-Assay Interference Compounds).

-

Data Presentation: Predicted ADMET Profile

The comprehensive ADMET profile provides a holistic view of the molecule's potential behavior in vivo.

Data Presentation Table 4: Predicted ADMET & Drug-Likeness Profile for N-octyl-3-phenylpropanamide

| Parameter Category | Property | Predicted Result | Interpretation & Causality |

|---|---|---|---|

| Physicochemical | Lipinski's Rule of Five | 0 Violations | The molecule adheres to the guidelines for oral bioavailability (MW < 500, LogP < 5, H-donors ≤ 5, H-acceptors ≤ 10). |

| Pharmacokinetics | GI Absorption | High | Consistent with its favorable physicochemical properties. |

| BBB Permeant | Yes | The molecule's lipophilicity and low polarity suggest it can cross the blood-brain barrier. This is critical if targeting CNS enzymes like FAAH or MAO-B. | |

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. | |

| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. | |

| CYP2C19 Inhibitor | Yes | Potential liability: May interfere with the metabolism of other drugs, requiring further investigation. | |

| CYP2D6 Inhibitor | Yes | Potential liability: May interfere with the metabolism of many common medications. | |

| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by this major enzyme. | |

| Drug-Likeness | Bioavailability Score | 0.55 | A reasonable score indicating the molecule has properties consistent with orally active drugs. |

| Medicinal Chemistry | PAINS Alert | 0 Alerts | The molecule does not contain substructures known to cause false positives in assays. |

Synthesis and Interpretation

The power of this workflow lies in the synthesis of data from all pillars. By integrating the findings, we can construct a robust, evidence-based hypothesis.

-

Target Hypothesis: N-octyl-3-phenylpropanamide is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). This is supported by its top rank in ligand-based target prediction and the strongest binding affinity in molecular docking simulations.

-

Pharmacokinetic Profile: The compound is predicted to have high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it suitable for targeting CNS enzymes like FAAH.

-

Potential Liabilities: The predicted inhibition of CYP2C19 and CYP2D6 is a significant flag. While not a disqualifier, it highlights a potential for drug-drug interactions that must be a primary focus of future in vitro testing.

-

Overall Assessment: N-octyl-3-phenylpropanamide emerges as a promising hit compound. Its predicted on-target potency is high, and its pharmacokinetic profile is largely favorable for a CNS-active agent.

Conclusion

This technical guide has detailed a standard, yet powerful, in-silico workflow for predicting the bioactivity and drug-like properties of a novel molecule, N-octyl-3-phenylpropanamide. Through a logical sequence of target prediction, structure-based docking, and ADMET profiling, we have moved from an unknown compound to a prioritized candidate with a specific, testable biological hypothesis.

The in silico approach is not a replacement for experimental validation but a critical precursor that focuses and accelerates the discovery process.[4] The predictions made in this guide—that N-octyl-3-phenylpropanamide is a BBB-permeant FAAH inhibitor with potential CYP inhibition liabilities—provide a clear and direct roadmap for subsequent laboratory investigation. By embracing these computational strategies, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success, ultimately shortening the timeline for delivering novel therapeutics to patients.

References

- Computational Strategies Reshaping Modern Drug Discovery. (2026). MDPI.

- Geppert, H., et al. (n.d.). Computational Methods in Drug Discovery. PMC - NIH.

- Disrupting and accelerating drug discovery for faster and more accurate lead identific

- Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC.

- ADMET prediction. (2025). Fiveable.

- Computational methods revolutionize drug discovery by predicting protein target sites. (2025). EurekAlert!.

- Step-by-Step Tutorial on Molecular Docking. (2024). Medium.

- What are computational methods in drug discovery? (2025).

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. (2025). MDPI.

- Computational Approaches in Drug Discovery and Development. (2025). Walsh Medical Media.

- How do you predict ADMET properties of drug candid

- Predict ADMET Properties with Proprietary D

- Computational Chemistry Drug Discovery Expertise. (n.d.). Symeres.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. (2025). Benchchem.

- Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.).

- In Silico Design of Potential Small-Molecule Antibiotic Adjuvants against Salmonella typhimurium Ortho Acetyl Sulphydrylase Synthase to Address Antimicrobial Resistance. (2024). MDPI.

- Molecular Docking Tutorial. (n.d.). University of Naples Federico II.

- In Silico Target Prediction for Small Molecules. (2019). PubMed.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar

- Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). PMC - NIH.

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed.

- Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. (2022). ScienceOpen.

- De Novo Prediction of Drug Targets and Candidates by Chemical Similarity-Guided Network-Based Inference. (2022). PMC - NIH.

Sources

- 1. global.fujitsu [global.fujitsu]

- 2. mdpi.com [mdpi.com]

- 3. symeres.com [symeres.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. aurlide.fi [aurlide.fi]

- 6. What are computational methods in drug discovery? [synapse.patsnap.com]

- 7. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. De Novo Prediction of Drug Targets and Candidates by Chemical Similarity-Guided Network-Based Inference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. In Silico Design of Potential Small-Molecule Antibiotic Adjuvants against Salmonella typhimurium Ortho Acetyl Sulphydrylase Synthase to Address Antimicrobial Resistance [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. fiveable.me [fiveable.me]

- 19. digitalchemistry.ai [digitalchemistry.ai]

- 20. benchchem.com [benchchem.com]

- 21. elearning.uniroma1.it [elearning.uniroma1.it]

N-octyl-3-phenylpropanamide as a potential enzyme inhibitor.

An In-Depth Technical Guide: N-octyl-3-phenylpropanamide as a Potential Enzyme Inhibitor

Introduction

In the landscape of modern drug discovery, the strategic inhibition of specific enzymes represents a cornerstone of therapeutic intervention. Enzymes, as biological catalysts, govern the vast majority of metabolic and signaling pathways, and their dysregulation is frequently implicated in the pathophysiology of numerous diseases. The development of small molecules that can selectively modulate the activity of these key enzymes offers a powerful approach to restoring homeostasis and treating disease.

This technical guide explores the potential of N-octyl-3-phenylpropanamide as a novel enzyme inhibitor. This molecule possesses a unique chemical architecture, combining a phenylpropanamide core with a flexible N-octyl aliphatic chain. This structure is suggestive of an interaction with enzymes that process lipid or lipophilic substrates. While direct research on this specific molecule is nascent, a thorough analysis of its structural motifs allows for the formulation of a compelling hypothesis regarding its primary biological target and a strategic framework for its preclinical evaluation.

This document, intended for researchers, biochemists, and drug development professionals, will provide a comprehensive analysis of N-octyl-3-phenylpropanamide. We will delve into the scientific rationale for its investigation, propose a primary enzyme target based on structure-activity relationships, outline a detailed experimental workflow for its validation, and present the in-silico, in-vitro, and cell-based methodologies required to characterize its inhibitory potential.

Part 1: Rationale and Target Identification - The Case for Fatty Acid Amide Hydrolase (FAAH) Inhibition

The structural features of N-octyl-3-phenylpropanamide strongly suggest a potential interaction with Fatty Acid Amide Hydrolase (FAAH). This integral membrane enzyme is a key regulator within the endocannabinoid system, responsible for the degradation of a class of endogenous signaling lipids, the fatty acid amides (FAAs).[1][2]

The Role of FAAH in the Endocannabinoid System

FAAH terminates the signaling activity of several important FAAs, including anandamide (an endogenous cannabinoid receptor ligand) and oleamide (an endogenous sleep-inducing lipid).[1][3] By hydrolyzing these molecules, FAAH plays a critical role in regulating processes such as pain perception, anxiety, inflammation, and sleep.[2][3] Consequently, inhibiting FAAH activity has emerged as a promising therapeutic strategy. By preventing the breakdown of endogenous FAAs like anandamide, FAAH inhibitors can elevate their local concentrations, thereby enhancing their analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][4]

Structural Rationale for Targeting FAAH

The hypothesis that N-octyl-3-phenylpropanamide targets FAAH is based on the following structural comparisons:

-

Substrate Mimicry: FAAH preferentially hydrolyzes substrates with long aliphatic chains, such as oleamide and anandamide.[4] The N-octyl chain of N-octyl-3-phenylpropanamide serves as a hydrophobic tail that can occupy the same acyl chain binding channel within the FAAH active site that accommodates the natural substrates.

-

Amide Moiety: The central amide bond is the site of hydrolysis for FAAH substrates. The amide in N-octyl-3-phenylpropanamide can position the molecule within the enzyme's catalytic site, which features an unusual Ser-Ser-Lys catalytic triad.[4]

-

Lipophilicity: The combination of the octyl chain and the phenyl group confers significant lipophilicity to the molecule, which is characteristic of many FAAH substrates and inhibitors that must cross cellular membranes to reach the intracellular enzyme.

The diagram below illustrates the proposed mechanism of action.

Part 2: Synthesis and Physicochemical Characterization

A critical step in evaluating any potential drug candidate is establishing a reliable synthetic route and characterizing its physicochemical properties to assess its "drug-likeness".

Proposed Synthesis

N-octyl-3-phenylpropanamide can be synthesized via a straightforward amidation reaction between 3-phenylpropanoic acid and n-octylamine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of standard peptide coupling reagents.

Physicochemical Properties and "Drug-Likeness"

The suitability of a compound for therapeutic use is partially predicted by its physicochemical properties. We can estimate these properties for N-octyl-3-phenylpropanamide and evaluate them against established guidelines such as Lipinski's Rule of Five, which helps predict oral bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Conformance |

| Molecular Weight | ~275.4 g/mol | < 500 g/mol | Yes |

| LogP (Octanol/Water) | ~4.5 | < 5 | Yes |

| Hydrogen Bond Donors | 1 (Amide N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | ≤ 10 | Yes |

These predicted values suggest that N-octyl-3-phenylpropanamide has a favorable profile for oral bioavailability and membrane permeability, essential characteristics for a drug targeting an intracellular enzyme like FAAH.

Part 3: A Framework for Preclinical Evaluation

A rigorous, multi-step validation process is required to confirm the inhibitory activity and mechanism of N-octyl-3-phenylpropanamide. This framework encompasses in-silico, in-vitro, and cell-based assays.

Step 1: In Silico Analysis - Molecular Docking

Objective: To predict the binding mode and affinity of N-octyl-3-phenylpropanamide within the active site of human FAAH.

Methodology:

-

Protein Preparation: Obtain the crystal structure of human FAAH from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D conformation of N-octyl-3-phenylpropanamide and assign appropriate charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined active site of FAAH. The program will generate multiple possible binding poses.

-

Analysis: Score the binding poses based on predicted binding energy. Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and amino acid residues in the active site. This can provide insights consistent with binding energy scores.[5]

Step 2: In Vitro Enzyme Inhibition Assay

Objective: To experimentally determine if N-octyl-3-phenylpropanamide inhibits FAAH activity and to calculate its potency (IC50).

Protocol: Fluorometric FAAH Inhibition Assay This protocol is a standard method for measuring FAAH activity.

-

Reagents and Materials:

-

Recombinant human FAAH enzyme.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Fluorogenic Substrate: Arachidonoyl 7-amino-4-methylcoumarin (AAMC).

-

Test Compound: N-octyl-3-phenylpropanamide, dissolved in DMSO.

-

Positive Control Inhibitor (e.g., URB597).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

-

In the microplate, add 2 µL of the test compound dilutions (or DMSO for control wells) to each well.

-

Add 178 µL of assay buffer containing the FAAH enzyme to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the AAMC substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time (kinetic read) for 20-30 minutes at 37°C. The rate of fluorescence increase is proportional to FAAH activity.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Step 3: Enzyme Kinetics Analysis

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol: Michaelis-Menten Kinetics

-

Procedure:

-

Perform the FAAH activity assay as described above.

-

Set up the experiment with a matrix of conditions: vary the concentration of the substrate (AAMC) across a range (e.g., 0.5 µM to 20 µM).

-

For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different fixed concentrations of N-octyl-3-phenylpropanamide (e.g., near its IC50 and 5x IC50).

-

-

Data Analysis:

-

For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]).

-

Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor reveals the mode of inhibition.

-

Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.

-

Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.

-

Uncompetitive: Vmax and Km both decrease proportionally. Lines are parallel.

-

-

Step 4: Cell-Based Assay

Objective: To confirm that N-octyl-3-phenylpropanamide can cross the cell membrane and inhibit FAAH in a physiological context.

Protocol: Whole-Cell FAAH Activity Assay

-

Materials:

-

A suitable cell line expressing FAAH (e.g., human T84 cells or rat RBL-2H3 cells).[3]

-

Cell culture medium and reagents.

-

Test compound and controls.

-

Cell lysis buffer.

-

FAAH activity assay reagents (as above).

-

-

Procedure:

-

Culture the cells in a multi-well plate until they reach a suitable confluency.

-

Treat the cells with various concentrations of N-octyl-3-phenylpropanamide (or vehicle control) in the culture medium for a defined period (e.g., 1-2 hours).

-

Wash the cells with PBS to remove the compound from the medium.

-

Lyse the cells to release the intracellular contents, including the FAAH enzyme.

-

Measure the FAAH activity in the cell lysates using the fluorometric assay described in Step 2.

-

-

Data Analysis:

-

Determine the IC50 of the compound in the whole-cell assay. A potent IC50 in this assay demonstrates cell permeability and target engagement in a biological system.

-

Conclusion and Future Directions

N-octyl-3-phenylpropanamide presents a compelling starting point for the development of a novel class of enzyme inhibitors. Its structure strongly suggests that Fatty Acid Amide Hydrolase is a primary and high-potential target. The proposed framework provides a clear, logical, and technically sound pathway for validating this hypothesis, moving from computational prediction to biochemical characterization and cellular validation.

Successful validation of this compound as a potent and selective FAAH inhibitor would open several avenues for future research. The immediate next steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-octyl-3-phenylpropanamide to optimize potency and selectivity. This would involve modifying the length of the alkyl chain, and substituting the phenyl ring.

-

Selectivity Profiling: Screening the compound against a panel of other serine hydrolases to ensure it does not have significant off-target effects.

-

ADME/Tox Profiling: Conducting preliminary studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

-

In Vivo Efficacy: Advancing optimized lead compounds into preclinical animal models of pain, anxiety, or inflammation to demonstrate therapeutic efficacy.

By following this rigorous, science-driven approach, the potential of N-octyl-3-phenylpropanamide can be fully explored, potentially leading to the development of a new generation of therapeutics for a range of neurological and inflammatory disorders.

References

-

Patricelli, M. P., et al. (1997). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 94(15), 7761-7766. [Link]

-

Moore, J. D., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 6390-6395. [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-776. [Link]

-

Burmaoğlu, S., et al. (2020). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 13(1), 2919-2930. [Link]

-

DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight Business Research LLP. [Link]

-

Keith, J. M., et al. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry, 51(22), 7081-7101. [Link]

-

Bayrak, Ç., et al. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Chemistry & Biodiversity, 19(1), e202100530. [Link]

-

ResearchGate. (2020). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study | Request PDF. [Link]

-

U.S. Environmental Protection Agency (EPA). N-Phenylpropanamide Properties. [Link]

- Google Patents. (2014). Method for preparing N,N-di-n-octyl-3,3-dithiodipropanamide.

-

Al-Osta, R., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6908. [Link]

- Google Patents. (2011). Method for synthesizing n-octyl amine.

Sources

Exploring the structure-activity relationship of N-octyl-phenylpropanamides.

A Technical Guide to Lipophilic Pharmacophore Optimization

Executive Summary: The Lipophilic Amide Scaffold

The N-octyl-phenylpropanamide scaffold represents a critical intersection in medicinal chemistry, bridging the structural gap between simple aromatic amides and complex fatty acid derivatives like Capsaicinoids. Characterized by a lipophilic N-octyl tail and a phenylpropanoid head group, this class of compounds is primarily investigated for TRPV1 modulation , anti-inflammatory activity (via NF-κB/COX pathways), and membrane permeation kinetics .

This guide moves beyond basic synthesis to explore the causality of bioactivity. We analyze how the flexible C8-alkyl tail interacts with hydrophobic receptor pockets and how the phenylpropanoid core governs electronic binding affinity.

Chemical Foundation & Synthesis Strategy

The core structure consists of three pharmacophoric regions:

-

Region A (Aromatic Head): The phenyl ring, subject to electronic tuning.

-

Region B (Linker): The ethyl/propyl chain connecting the ring to the carbonyl.

-